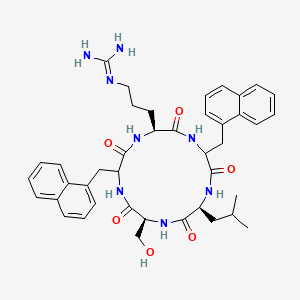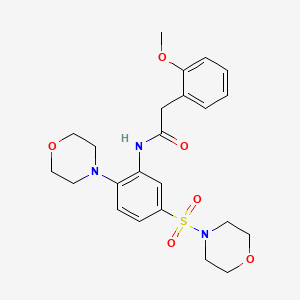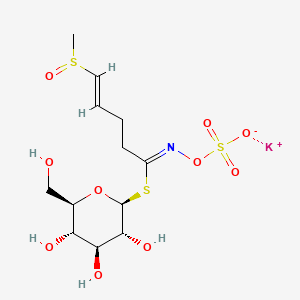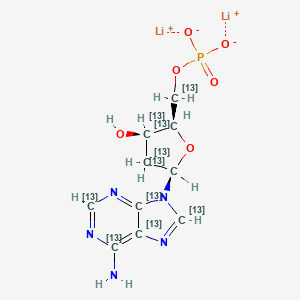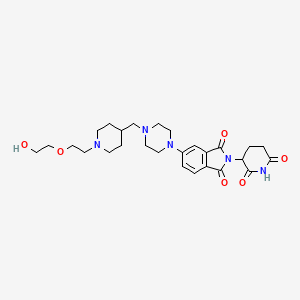
Cdk2-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk2-IN-22 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. This compound has shown significant antiproliferative efficacy against various cancer cell lines, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-22 involves the preparation of N-(pyridin-3-yl)pyrimidin-4-amine analogues. The key steps include the formation of the pyrimidine ring and subsequent functionalization to introduce the pyridinyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Cdk2-IN-22 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Cdk2-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK2 and its effects on the cell cycle.
Biology: Investigated for its role in cell cycle regulation and its potential to induce cell cycle arrest and apoptosis in cancer cells.
Medicine: Explored as a therapeutic agent for treating various cancers, particularly those resistant to other treatments.
Industry: Potentially used in the development of new anticancer drugs and as a reference compound in drug discovery
Mecanismo De Acción
Cdk2-IN-22 exerts its effects by inhibiting the activity of cyclin-dependent kinase 2. This inhibition prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest at the G1-S transition. The compound also induces apoptosis and enhances antitumor immunity by increasing the interferon response to endogenous retroviruses .
Comparación Con Compuestos Similares
Similar Compounds
INX-315: Another selective CDK2 inhibitor with high efficacy in cancer models.
PF-07104091: A CDK2 inhibitor currently in clinical trials for cancer therapy.
CYC065: A CDK2 inhibitor known for its potential to overcome resistance to CDK4/6 inhibitors.
Uniqueness
Cdk2-IN-22 stands out due to its broad antiproliferative efficacy against diverse cancer cell lines and its ability to induce a strong antitumor immune response. Its unique chemical structure and high selectivity for CDK2 make it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C21H18N6O3S |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
4-[[4-[(5-phenoxypyridin-3-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H18N6O3S/c22-31(28,29)19-8-6-15(7-9-19)26-21-24-11-10-20(27-21)25-16-12-18(14-23-13-16)30-17-4-2-1-3-5-17/h1-14H,(H2,22,28,29)(H2,24,25,26,27) |
Clave InChI |
VWASHMKQYHUJQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CN=CC(=C2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

